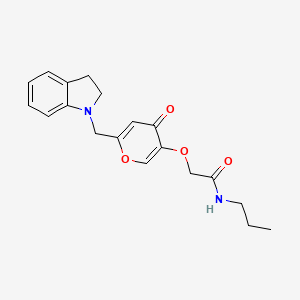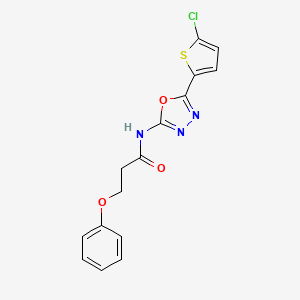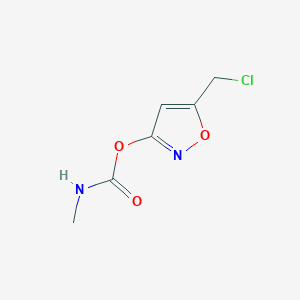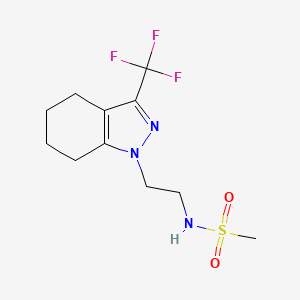![molecular formula C15H17F2NO5 B2923933 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde CAS No. 2094391-81-6](/img/structure/B2923933.png)
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzaldehyde core substituted with a methoxy group and a propoxy chain linked to a difluoromorpholine moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Difluoromorpholine Moiety: This step involves the reaction of morpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Attachment of the Propoxy Chain: The difluoromorpholine is then reacted with an appropriate alkylating agent to form the 3-oxopropoxy linkage.
Substitution on the Benzaldehyde Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The difluoromorpholine moiety can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.
特性
IUPAC Name |
4-[3-(2,2-difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO5/c1-21-13-8-11(9-19)2-3-12(13)22-6-4-14(20)18-5-7-23-15(16,17)10-18/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBWTQOVQPSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC(=O)N2CCOC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2923851.png)

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2923855.png)


![2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2923862.png)
![2-[1-(1H-indole-3-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2923864.png)
![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-5-carboxamide](/img/structure/B2923867.png)

![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
